![molecular formula C12H8N4O2 B2698743 (2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile CAS No. 1024877-29-9](/img/structure/B2698743.png)
(2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the formation of the benzodioxole ring, the introduction of the amino and methylidene groups, and the nitrile functionality. Researchers have explored various synthetic routes, such as Pd-catalyzed C-N cross-coupling reactions and other innovative methods .
Molecular Structure Analysis
The molecular formula of (2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile is C₉H₈N₄O₄S . Its average mass is approximately 268.25 Da . The compound exhibits a double bond configuration between the amino and methylidene groups .
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups. Potential reactions include nucleophilic additions , hydrolysis , and condensation reactions . Researchers have investigated its behavior under various conditions to understand its chemical properties .
Aplicaciones Científicas De Investigación
Catalysis and Asymmetric Synthesis
Compounds with structures related to "(2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile" have been utilized in the development of catalysts for asymmetric synthesis. For example, ligands derived from benzodioxole structures have demonstrated effectiveness in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, leading to the preparation of chiral pharmaceutical ingredients with high enantioselectivities (Imamoto et al., 2012).
Photodynamic Therapy
Compounds featuring benzodioxolyl groups have shown potential in photodynamic therapy (PDT) for cancer treatment. A study on new zinc phthalocyanine derivatives substituted with benzodioxolyl-related groups reported good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers in PDT (Pişkin et al., 2020).
Antimicrobial and Anthelmintic Activities
Synthetic derivatives structurally similar to "this compound" have been synthesized and evaluated for their antimicrobial and anthelmintic activities. For instance, a series of benzothiazole and thiazole derivatives were investigated, with some compounds showing moderate to excellent antimicrobial activity against various pathogens and good anthelmintic activity (Amnerkar et al., 2015).
Corrosion Inhibition
In the field of materials science, amino acid derivatives, including those with structures related to benzodioxole, have been studied as corrosion inhibitors for steel in acidic solutions. These compounds exhibited mixed-type inhibition characteristics and were studied using electrochemical methods to understand their adsorption behavior and protective effects (Yadav et al., 2015).
Photopolymerization Initiators
Derivatives containing benzodioxolyl groups have also been explored as photoinitiators for polymerization processes. Studies on benzoylxanthone derivatives, for example, showed their effectiveness as Type II photoinitiators, demonstrating the impact of structural modifications on photopolymerization rates and efficiency (Asvos et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
(Z)-2-amino-3-(1,3-benzodioxol-5-ylmethylideneamino)but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c13-4-9(15)10(5-14)16-6-8-1-2-11-12(3-8)18-7-17-11/h1-3,6H,7,15H2/b10-9-,16-6? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSQXVMPLJKAOJ-MGHZFKQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B2698661.png)
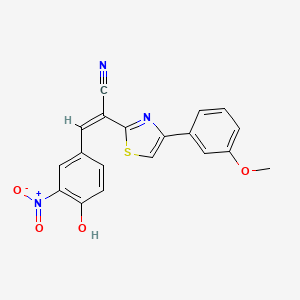
![N-(3,4-dimethoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2698663.png)
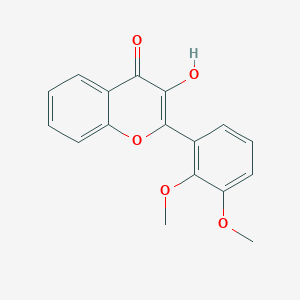
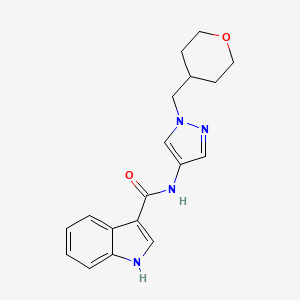
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B2698669.png)
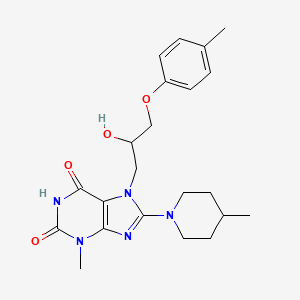

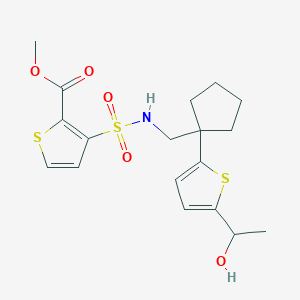
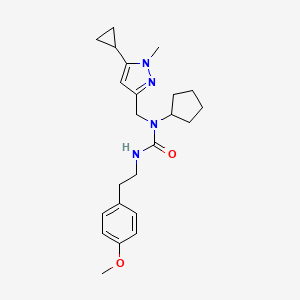

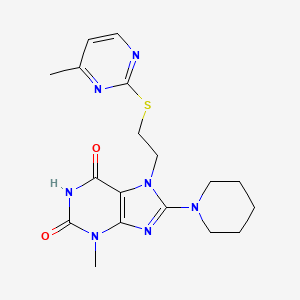
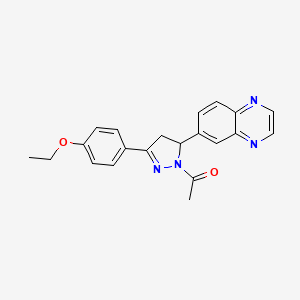
![2-(ethylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2698682.png)